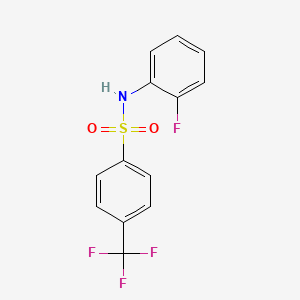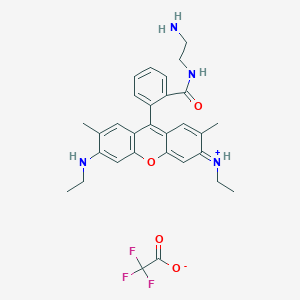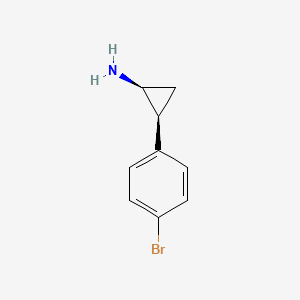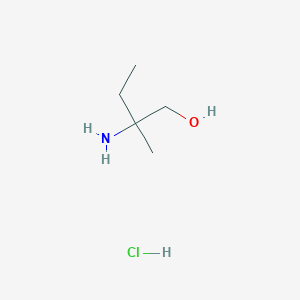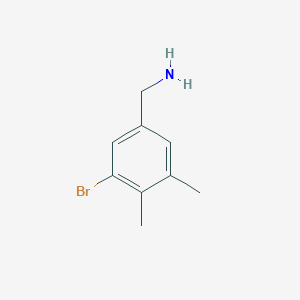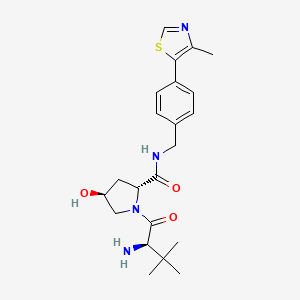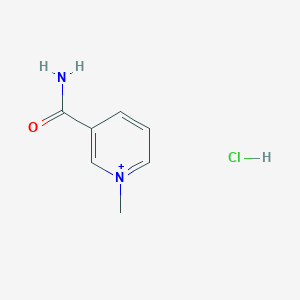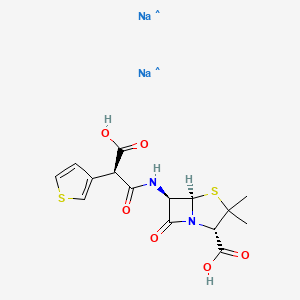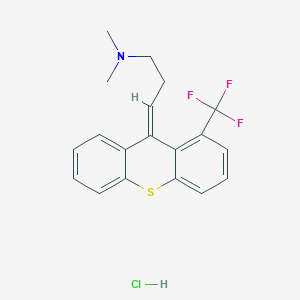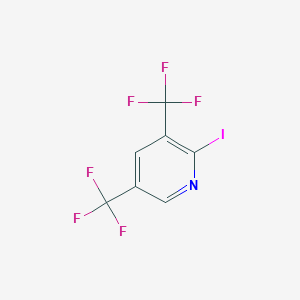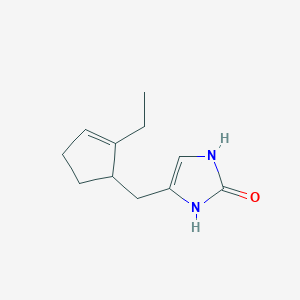
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethylcyclopent-2-en-1-ylmethanol, the compound can be synthesized through a series of reactions involving protection, deprotection, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Vinylindoline derivatives: These compounds share structural similarities and are used in similar applications.
Cyclopentene derivatives: Compounds with cyclopentene rings that exhibit comparable chemical behavior.
Imidazole derivatives: A broad class of compounds with diverse biological and chemical properties.
Uniqueness
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one is unique due to its specific combination of a cyclopentene ring and an imidazole moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-[(2-ethylcyclopent-2-en-1-yl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C11H16N2O/c1-2-8-4-3-5-9(8)6-10-7-12-11(14)13-10/h4,7,9H,2-3,5-6H2,1H3,(H2,12,13,14) |
InChI Key |
YDJOUXUDRKACSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC1CC2=CNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


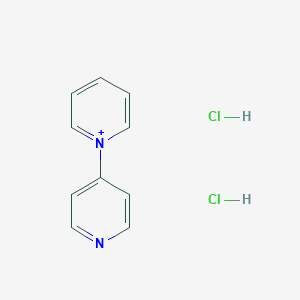
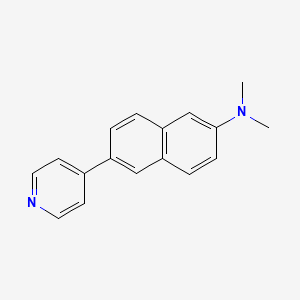
![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
